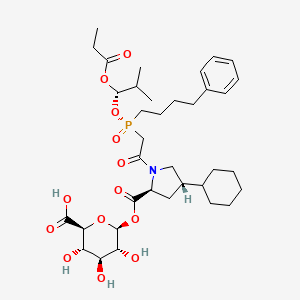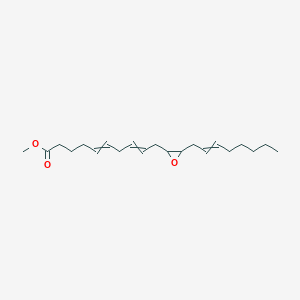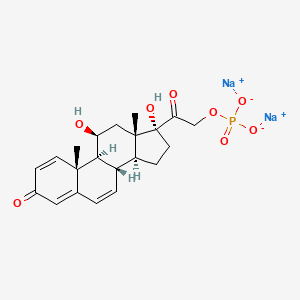
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt is a metabolite of Prednisolone, a synthetic glucocorticoid derived from cortisol. It is used to treat a variety of inflammatory and autoimmune conditions. The compound has the molecular formula C21H25Na2O8P and a molecular weight of 482.37.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt involves the phosphorylation of 6-Dehydro Prednisolone. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 21-OH position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to glucocorticoid receptor binding and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
Mécanisme D'action
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals, leading to a reduction in inflammation and immune response . The compound’s molecular targets include various genes involved in the inflammatory response, and its pathways involve changes in gene expression that lead to multiple downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone Sodium Phosphate: A glucocorticoid similar to 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt, used for its anti-inflammatory and immunosuppressive effects.
Prednisolone 21-Phosphate Disodium Salt: Another similar compound with comparable therapeutic applications.
Uniqueness
This compound is unique due to its specific phosphorylation at the 21-OH position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its specific structure allows for targeted therapeutic effects and potentially reduced side effects.
Propriétés
Formule moléculaire |
C21H25Na2O8P |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h3-5,7,9,14-16,18,23,25H,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
Clé InChI |
IILPAMYYBFLEGD-OJJGEMKLSA-L |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


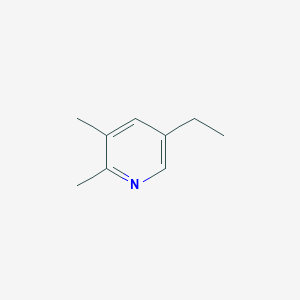
![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
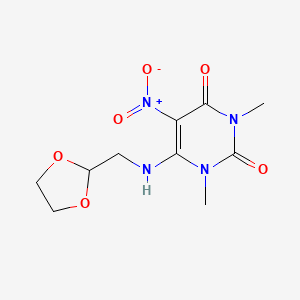
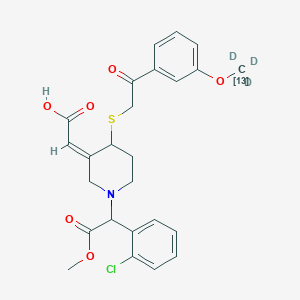
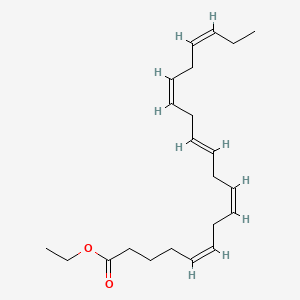
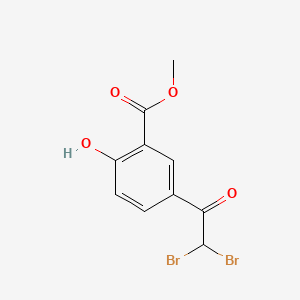
![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
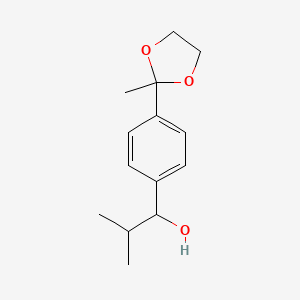

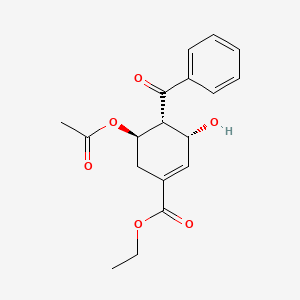
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
